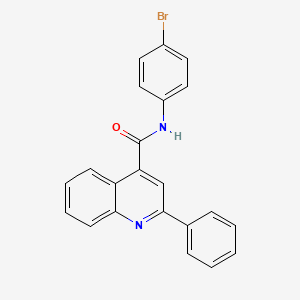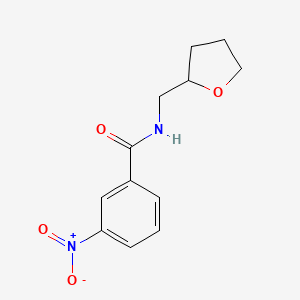![molecular formula C17H17ClN2O3S B14932188 4-{[(2-chlorobenzyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B14932188.png)
4-{[(2-chlorobenzyl)sulfonyl]amino}-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenyl)methanesulfonamido]-N-cyclopropylbenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a cyclopropyl group and a methanesulfonamido group attached to a chlorophenyl ring. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methanesulfonamido]-N-cyclopropylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with methanesulfonyl chloride to form 2-chlorophenylmethanesulfonamide. This intermediate is then reacted with cyclopropylbenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methanesulfonamido]-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chlorophenyl)methanesulfonamido]-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methanesulfonamido]-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)methanesulfonamide: Similar structure but lacks the cyclopropylbenzamide moiety.
Methanesulfonamide: A simpler compound with a sulfonamide group but without the chlorophenyl and cyclopropylbenzamide groups.
Uniqueness
4-[(2-Chlorophenyl)methanesulfonamido]-N-cyclopropylbenzamide is unique due to its combination of a cyclopropyl group, a methanesulfonamido group, and a chlorophenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C17H17ClN2O3S |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonylamino]-N-cyclopropylbenzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c18-16-4-2-1-3-13(16)11-24(22,23)20-15-7-5-12(6-8-15)17(21)19-14-9-10-14/h1-8,14,20H,9-11H2,(H,19,21) |
InChI Key |
NGSAZVGOVBDLPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14932111.png)
![3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14932115.png)
![N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide](/img/structure/B14932120.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide](/img/structure/B14932138.png)

![2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B14932147.png)
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932157.png)

![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)
![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)
methanone](/img/structure/B14932213.png)

